molecular formula C24H24ClN5O2 B14099175 7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione

7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B14099175
M. Wt: 449.9 g/mol
InChI Key: COLBYAUGEIQCEY-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the core purine structure, followed by the introduction of the chlorophenyl and tetrahydroisoquinoline moieties. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a tool for studying biological processes, particularly those involving purine metabolism.

    Medicine: The compound’s unique structure suggests potential pharmacological activities, making it a candidate for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Theobromine: Found in chocolate, with mild stimulant effects.

Uniqueness

What sets 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its combination of functional groups, which may confer unique biological activities not seen in other similar compounds. This makes it a valuable target for further research and development.

Properties

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.9 g/mol

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H24ClN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(13-16-6-5-9-19(25)12-16)20(26-22)15-29-11-10-17-7-3-4-8-18(17)14-29/h3-9,12H,10-11,13-15H2,1-2H3

InChI Key

COLBYAUGEIQCEY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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